Pharmacokinetic Differentiation: Doubled Half-Life and 2-Fold Increased AUC of Deuterated α+β-HTBZ Metabolites
In a two-way crossover clinical study directly comparing deutetrabenazine (25 mg) with non-deuterated tetrabenazine (25 mg) in healthy volunteers, specific deuteration at the methoxy positions produced a statistically significant and clinically meaningful alteration in the pharmacokinetics of the active metabolites α-HTBZ and β-HTBZ [1].
| Evidence Dimension | Mean elimination half-life of total (α+β)-HTBZ metabolites |
|---|---|
| Target Compound Data | Approximately doubled (specific numeric values: ~8.6–9.1 hours for deuterated metabolites) |
| Comparator Or Baseline | Non-deuterated total (α+β)-HTBZ (~4.4–4.8 hours) |
| Quantified Difference | Two-fold increase in half-life; two-fold increase in mean exposure (AUC₀–ᵢₙf) |
| Conditions | Oral single-dose (25 mg), two-way cross-over study in healthy human volunteers; plasma analysis by validated LC-MS/MS |
Why This Matters
This evidence directly establishes that deuteration confers a measurable, two-fold improvement in metabolic stability and systemic exposure, providing a quantitative basis for selecting (+)-Tetrabenazine D6 over non-deuterated tetrabenazine in pharmacokinetic studies.
- [1] Schneider, F., Bradbury, M., Baillie, T. A., Stamler, D., Hellriegel, E., Cox, D. S., Loupe, P. S., Savola, J.-M., & Rabinovich-Guilatt, L. (2020). Pharmacokinetic and Metabolic Profile of Deutetrabenazine (TEV-50717) Compared With Tetrabenazine in Healthy Volunteers. Clinical and Translational Science, 13(4), 707–717. View Source
